2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
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Overview
Description
2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones This compound is characterized by the presence of a dichlorobenzylthio group and a phenyl group attached to the pyrazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with a thiol compound to form the corresponding thioether. This intermediate is then reacted with a pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby reducing cellular damage and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Triazole-Pyrimidine Hybrids
Uniqueness
Compared to similar compounds, 2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one stands out due to its unique combination of functional groups and its potential for diverse chemical transformations. Its dichlorobenzylthio group and pyrazolo-triazine core provide a versatile platform for further modifications, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C18H12Cl2N4OS |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C18H12Cl2N4OS/c19-14-7-6-11(8-15(14)20)10-26-17-22-16-13(12-4-2-1-3-5-12)9-21-24(16)18(25)23-17/h1-9H,10H2,(H,22,23,25) |
InChI Key |
OCDQKLMZLDQFCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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